Product packaging for 3-[(2-Fluorobenzyl)oxy]azetidine(Cat. No.:CAS No. 1121589-53-4)

3-[(2-Fluorobenzyl)oxy]azetidine

Cat. No.: B1293998
CAS No.: 1121589-53-4
M. Wt: 181.21 g/mol
InChI Key: UCIKVUFCBYNXKW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The study of azetidine chemistry has a rich history, marked by initial challenges in synthesis due to the inherent strain of the four-membered ring. medwinpublishers.com A significant milestone was the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the leaves of lily-of-the-valley (Convallaria majalis) in 1955. rsc.orgnih.gov This discovery spurred interest in this class of compounds and their potential biological roles. nih.gov

Early synthetic methods were often arduous, but over the decades, a plethora of more efficient and versatile strategies have been developed. These include various cyclization and cycloaddition reactions, such as the aza Paternò-Büchi reaction, which have made a wide range of substituted azetidines more accessible. researchgate.netvwr.com The evolution of synthetic methodologies has been crucial for exploring the full potential of the azetidine scaffold in various scientific disciplines. wipo.int

Structural Characteristics and Ring Strain of Azetidines

The chemical behavior of azetidines is intrinsically linked to their unique three-dimensional structure and the associated ring strain.

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. chemicalbook.com This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). chemicalbook.com This moderate yet substantial ring strain is a defining feature, rendering the azetidine ring more stable and easier to handle than aziridines, while still being susceptible to ring-opening reactions under appropriate conditions. This reactivity makes azetidines valuable synthetic intermediates. wipo.intchemicalbook.com

The azetidine ring is not planar but adopts a puckered conformation to alleviate some of its torsional strain. rsc.org Electron diffraction studies have shown a dihedral angle of about 37° for the parent azetidine. rsc.org The puckering of the ring can be influenced by the nature and position of substituents. researchgate.net For instance, computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered structure depending on the conformation of the rest of the molecule. nih.gov This conformational flexibility, influenced by substitution, is a key factor in the design of azetidine-containing molecules with specific biological activities.

Role of Azetidine Scaffolds in Modern Organic Synthesis

Azetidine scaffolds have become indispensable tools in modern organic synthesis and medicinal chemistry. researchgate.netchemicalbook.com They are recognized as "privileged structures," meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.

Their utility stems from several key attributes:

Bioactive Molecules: Azetidine rings are found in a number of marketed drugs and clinical candidates, demonstrating their compatibility with biological systems. nih.gov Examples include the anticoagulant ximelagatran (B1683401) and the anticancer agent cobimetinib. chemicalbook.com

Synthetic Building Blocks: The controlled ring-opening of azetidines provides a pathway to various functionalized acyclic amines. chemicalbook.com Conversely, their rigid structure makes them excellent scaffolds for presenting substituents in a well-defined spatial orientation. researchgate.net

Chiral Auxiliaries: Chiral azetidine derivatives are employed in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov

The development of new synthetic methods continues to expand the accessibility and diversity of functionalized azetidines, further solidifying their importance in organic synthesis. chemeo.comrsc.org

Overview of the 2-Fluorobenzyl Moiety in Chemical Design

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. The 2-fluorobenzyl group, in particular, offers several advantageous characteristics.

The fluorine atom is highly electronegative and relatively small, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group. unina.it Its presence can influence a molecule's:

Conformation: The fluorine atom can engage in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations of a molecule. mdpi.com This can be crucial for optimizing binding to a biological target. benthamscience.com

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Introducing a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug.

pKa and Lipophilicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, which can affect a molecule's ionization state and solubility at physiological pH. mdpi.com It can also increase lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in proteins. google.com

The strategic placement of a 2-fluorobenzyl group can therefore be a powerful tool for fine-tuning the properties of a lead compound in drug discovery.

Academic Relevance of 3-[(2-Fluorobenzyl)oxy]azetidine within Azetidine Chemistry

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from the established importance of its constituent parts: the 3-oxyazetidine core and the 2-fluorobenzyl group.

The precursor, 3-hydroxyazetidine, is a highly valuable and versatile building block in medicinal chemistry. google.com It is used in the synthesis of a wide array of compounds with diverse biological activities. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of various substituents via ether or ester linkages.

The synthesis of 3-alkoxyazetidine derivatives is a common strategy to explore the structure-activity relationships of a new class of compounds. The ether linkage is generally more stable to hydrolysis than an ester linkage, which can be advantageous for in vivo applications. The introduction of a benzyl (B1604629) group at this position, and more specifically a 2-fluorobenzyl group, allows chemists to probe the effects of steric bulk, lipophilicity, and specific electronic interactions on the biological activity of the parent molecule. The fluorine atom, in particular, can be used to modulate receptor binding affinity and metabolic stability. nih.gov

The Chemical Compound this compound and the Synthesis of its Core Structure

The four-membered nitrogen-containing heterocyclic compound, azetidine, is a significant structural motif in medicinal chemistry and drug discovery. Its presence in various biologically active compounds has spurred the development of diverse synthetic methodologies to construct and functionalize the azetidine ring. This article focuses on the chemical compound this compound and explores the primary synthetic strategies for its core azetidine scaffold.

Synthetic Methodologies for Azetidine Scaffolds

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Over the years, chemists have devised several classical and modern approaches to address these challenges, broadly categorized into intramolecular cyclization and cycloaddition reactions.

Classical Approaches to Azetidine Ring Formation

Classical methods for forming the azetidine ring have been foundational in heterocyclic chemistry. These strategies often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the four-membered ring.

Intramolecular cyclization is a predominant and widely utilized strategy for synthesizing substituted azetidines. acs.orgclockss.org This approach involves the formation of the heterocyclic ring from a linear precursor containing both the nitrogen atom and the requisite carbon chain.

The most common and oldest method for constructing the azetidine ring is through intramolecular C-N bond formation. clockss.org This typically involves the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile. clockss.org A classic example is the reaction of primary amines with 1,3-dihalides, such as 2,4-dibromobutyrates. clockss.org Other leaving groups like mesylates, tosylates, and triflates are also frequently employed. clockss.org

Recent advancements have expanded the scope of this method. For instance, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a modern route to functionalized azetidines. rsc.orgorganic-chemistry.org Additionally, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. frontiersin.orgnih.gov

Precursor TypeReagents/ConditionsKey Features
γ-HaloaminesBase (e.g., NaH, K₂CO₃)One of the most common methods.
γ-Amino alcoholsMesyl chloride, tosyl chloride, then baseActivation of the hydroxyl group is necessary.
Allylic and Homoallylic AminesElectrophilic halogenating agentsProceeds via halonium ion intermediate.
1,3-Dielectrophiles and Primary AminesVariousDouble SN2 cyclization. clockss.org
cis-3,4-Epoxy AminesLa(OTf)₃Catalytic, regioselective. frontiersin.orgnih.gov

While less common than C-N bond formation, intramolecular C-C bond formation offers an alternative pathway to the azetidine scaffold. These reactions typically involve the cyclization of a nitrogen-containing substrate where the termini of a three-atom carbon chain are joined.

Methods include the cyclization of α-amino aldehydes or ketones and the reductive cyclization of γ-haloimines. clockss.org Another approach involves the reaction of EtMgCl with imines, catalyzed by zirconium, to generate C,N-dimagnesiated compounds that can undergo further reactions to form azetidines. organic-chemistry.org

Precursor TypeReagents/ConditionsKey Features
α-Amino Aldehydes/KetonesReductive amination conditionsForms the C2-C3 bond.
γ-HaloiminesReducing agentsForms the C3-C4 bond.
Imines and EtMgClZr catalystForms C,N-dimagnesiated intermediates. organic-chemistry.org

Cycloaddition reactions provide a powerful and direct route to the azetidine ring system by combining two unsaturated components.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines. researchgate.netrsc.org This reaction can be performed intermolecularly or intramolecularly. rsc.orgnih.gov

Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a significant advancement, often utilizing photocatalysts like iridium complexes to activate substrates such as 2-isoxazoline-3-carboxylates. rsc.orgnih.govresearchgate.net These methods are characterized by their operational simplicity and mild reaction conditions. nih.govchemrxiv.org Intramolecular versions of this reaction have also been developed, providing access to bicyclic azetidine systems. nih.gov

A notable strategy involves the Norrish-Yang cyclization, where an α-aminoacetophenone undergoes a 1,5-hydrogen atom transfer followed by ring closure to form an azetidinol (B8437883) intermediate. beilstein-journals.org

Reaction TypeReactantsCatalyst/ConditionsKey Features
Intermolecular aza Paternò-BüchiImine and AlkeneUV light or visible light with photocatalystCan be challenging due to imine isomerization. rsc.org
Intramolecular aza Paternò-BüchiSubstrate with both imine and alkene moietiesUV light or visible light with photocatalystForms bicyclic azetidines. nih.gov
Visible-Light-Mediated [2+2] PhotocycloadditionOximes and AlkenesIridium photocatalystMild conditions, broad scope. springernature.comnih.govresearchgate.net
Norrish-Yang Cyclizationα-AminoacetophenonesLight irradiationForms azetidinol intermediates. beilstein-journals.org

A distinct cycloaddition approach involves the amine-catalyzed reaction of allenoates with imines. This method provides a pathway to highly functionalized azetidines and is a valuable tool in the synthesis of these four-membered heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKVUFCBYNXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azetidine Scaffolds

Classical Approaches to Azetidine (B1206935) Ring Formation

Ring Contraction and Ring Expansion Rearrangements

Ring contraction and expansion reactions offer powerful strategies for synthesizing azetidines from more readily available cyclic precursors. These rearrangements leverage the relief of ring strain or the formation of stable intermediates to drive the desired transformation.

Ring Contraction of Pyrrolidinones: A notable ring contraction method involves the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. acs.orgrsc.org This one-pot reaction proceeds via nucleophilic addition to the amide carbonyl, followed by ring opening and subsequent intramolecular SN2 cyclization, effectively contracting the five-membered ring into a four-membered one. rsc.org A variety of nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the final azetidine product. acs.orgorganic-chemistry.org The reaction is typically promoted by a base such as potassium carbonate. acs.orgrsc.org

The diastereoselectivity of this process can be influenced by the stereochemistry of the starting α-bromopyrrolidinone and the reaction conditions. For instance, the reaction of a trans-α-bromopyrrolidinone isomer proceeds much faster to yield a trans-azetidine. acs.org Interestingly, using cesium carbonate as the base can invert the stereochemical outcome, favoring the formation of the cis-azetidine product from the trans starting material. acs.org

Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines represents an attractive, though challenging, synthetic route. nih.govchemrxiv.org This transformation can be achieved via the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a nih.govnih.gov-Stevens rearrangement. nih.govacs.org A significant challenge in this approach is the competing and often favorable cheletropic extrusion of an olefin from the aziridinium ylide. nih.gov

Recent advancements have employed engineered "carbene transferase" enzymes, derived from cytochrome P450, to catalyze this transformation with high enantioselectivity. These biocatalysts can steer the reaction towards the desired nih.govnih.gov-Stevens rearrangement, overriding the inherent reactivity of the ylide and enabling the synthesis of chiral azetidines from readily available aziridine (B145994) precursors. nih.govacs.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a direct and widely used method for the synthesis of the corresponding azetidines. magtech.com.cnnih.gov β-Lactams are readily accessible through various methods, including the well-established Staudinger [2+2] cycloaddition of ketenes and imines. wikipedia.org

The selective reduction of the lactam amide can be challenging due to the strained nature of the four-membered ring, which can lead to ring-opening side reactions. rsc.org Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have been identified as particularly effective for this transformation, providing a straightforward route to enantiopure azetidines from their corresponding β-lactam precursors. nih.gov Other reducing agents like diisobutylaluminium hydride (DIBAL-H) and sodium borohydride (B1222165) (NaBH₄) have also been employed, with the latter being used for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized β-lactams. rsc.org The choice of reducing agent and reaction conditions is crucial to minimize ring cleavage, especially when electron-rich substituents are present on the azetidine ring. rsc.org

Contemporary Advances in Azetidine Synthesis

The field of azetidine synthesis has been significantly advanced by the advent of metal-catalyzed reactions. These methods often feature high efficiency, selectivity, and functional group tolerance, operating under mild conditions. Palladium, copper, and lanthanide catalysts have proven particularly valuable in constructing the azetidine core through novel bond formations.

Metal-Catalyzed Azetidine Synthesis

Metal catalysts have enabled the development of powerful synthetic routes to azetidines, often by facilitating challenging C-N bond formations or C-H functionalizations that are difficult to achieve with traditional methods. nih.govrsc.org

Palladium catalysis has emerged as a robust tool for synthesizing azetidines, primarily through intramolecular C-H amination reactions. acs.orgnih.gov These methods allow for the direct conversion of unactivated C(sp³)–H bonds into C–N bonds, providing a highly efficient route to the azetidine ring. organic-chemistry.orgorganic-chemistry.org

In a key strategy, picolinamide (B142947) (PA) is used as a directing group to guide the palladium catalyst to a specific γ-C(sp³)–H bond of an amine substrate. nih.govorganic-chemistry.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org An oxidant, such as a hypervalent iodine reagent, is used to promote the crucial C-N bond-forming reductive elimination step from a high-valent palladium intermediate. researchgate.net This methodology is characterized by its use of relatively low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgnih.gov It has been successfully applied to synthesize a range of functionalized azetidines with high diastereoselectivity. organic-chemistry.orgnih.gov

Catalyst SystemOxidantDirecting GroupKey TransformationRef
Pd(OAc)₂PhI(OAc)₂Picolinamide (PA)Intramolecular γ-C(sp³)–H Amination nih.govorganic-chemistry.org
Pd(OAc)₂Benziodoxole tosylatePicolinamide (PA)Intramolecular γ-C(sp³)–H Amination rsc.org
Pd(OAc)₂Phenyliodonium dimethylmalonatePicolinamide (PA)Intramolecular C–H Amination for Benzazetidines researchgate.net

Copper catalysts have enabled novel strategies for azetidine synthesis through various rearrangements and cyclization cascades. acs.orgnih.gov One innovative approach involves a photo-induced, copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govthe-innovation.orgresearchgate.net In this process, a photogenerated α-aminoalkyl radical adds to an alkyne, forming a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This method is notable for its atom economy and ability to construct sterically congested azetidines containing vicinal tertiary-quaternary or even quaternary-quaternary centers. researchgate.net

Copper(I) catalysts are also effective in promoting the skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.orgacs.org This transformation proceeds through a complex cascade involving a tandem nih.govacs.org-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org The substituents on the starting material can influence the reaction pathway, leading to either azetidine nitrones or exomethylene oxazolines. acs.org Furthermore, copper catalysis has been successfully employed in the enantioselective boryl allylation of azetines, providing efficient access to chiral 2,3-disubstituted azetidines. acs.org

CatalystReaction TypeKey StepsProduct TypeRef
Cu(I)Radical AnnulationPhoto-induced radical generation, 1,5-HAT, 4-exo-trig cyclizationSubstituted Azetidines nih.govresearchgate.net
Cu(I) / 2-aminopyridineSkeletal Rearrangement nih.govacs.org-rearrangement, 4π-electrocyclizationAzetidine Nitrones acs.orgacs.org
Cu(I) / bisphosphineBoryl AllylationMigratory insertion, syn-additionChiral 2,3-disubstituted Azetidines acs.org

Lanthanide (III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as excellent Lewis acid catalysts for the synthesis of azetidines via the intramolecular regioselective aminolysis of epoxides. nih.govbohrium.comfrontiersin.org A significant challenge in the aminolysis of epoxides is that traditional Lewis or Brønsted acid catalysts are often neutralized by the basicity of the amine nucleophile. nih.govfrontiersin.org Lanthanide catalysts overcome this issue, effectively promoting the reaction. bohrium.com

Specifically, La(OTf)₃ catalyzes the intramolecular aminolysis of cis-3,4-epoxy amines, promoting a C3-selective ring-opening to give 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction exhibits remarkable functional group tolerance, proceeding smoothly even in the presence of acid-sensitive groups. nih.govbohrium.com Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product likely governs the observed regioselectivity, favoring the formation of the four-membered azetidine ring over the alternative five-membered pyrrolidine (B122466) ring for cis-isomers. frontiersin.orgfrontiersin.org

CatalystSubstrateRegioselectivityProductRef
La(OTf)₃ (5 mol%)cis-3,4-Epoxy amineC3-selective aminolysis3-Hydroxyazetidine nih.govbohrium.comfrontiersin.org
Eu(OTf)₃2,3-Epoxy alcoholC3-selective aminolysis/thiolysis3-Amino/Thio-1,2-diol frontiersin.org
La(OTf)₃trans-3,4-Epoxy amineC4-selective aminolysis (anti-Baldwin)3-Hydroxypyrrolidine nih.govfrontiersin.org
Gold-Catalyzed Oxidative Cyclization

A modern and powerful strategy for the construction of azetidine rings involves gold-catalyzed oxidative cyclization. This methodology offers a unique approach to forming the strained four-membered ring system. One notable example is the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov In this process, a gold catalyst facilitates an oxidative cyclization, where a reactive α-oxogold carbene is generated as an intermediate through the intermolecular oxidation of an alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method is advantageous due to its tolerance of various functional groups and the ability to proceed under mild conditions. nih.gov While not directly applied to 3-[(2-Fluorobenzyl)oxy]azetidine, this strategy highlights a contemporary approach to forging the core azetidine structure, which could then be further elaborated to introduce the desired ether linkage.

ReactantCatalystProductKey Features
N-propargylsulfonamidesGold complex (e.g., BrettPhosAuNTf2)Azetidin-3-onesTolerates various functional groups, proceeds via an α-oxogold carbene intermediate. nih.gov
DiynonesGold catalystFuran-3-carboxylatesInvolves nucleophilic attack on a gold carbene and subsequent rearrangement. nih.govresearchgate.net

Stereoselective Synthesis of Azetidines

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of substituted azetidines is of paramount importance.

Diastereoselective Approaches

Diastereoselective methods for synthesizing azetidines often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. For instance, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization process. nih.gov The relative stereochemistry of the substituents on the azetidine ring can be controlled, and further functionalization can be achieved by nucleophilic displacement of the iodine atom. nih.gov Another approach involves the superbase-induced cyclization of oxiranylmethyl-substituted benzylamines, which provides a general and scalable method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.org These methods provide pathways to specific diastereomers of substituted azetidines, which are valuable for structure-activity relationship studies.

MethodStarting MaterialProductStereochemical Outcome
Iodine-mediated cyclizationHomoallyl aminescis-2,4-AzetidinesControlled by 4-exo-trig cyclization. nih.gov
Superbase-induced cyclizationOxiranylmethyl-substituted benzylaminestrans-3-(Hydroxymethyl)-2-arylazetidinesKinetically controlled reaction favoring the trans product. acs.org
Copper-catalyzed N-arylation and cyclizationβ-amino alcoholsN-aryl-2-cyanoazetidinesPredictable diastereoselectivity based on the starting material. organic-chemistry.org
Enantioselective Approaches

Enantioselective synthesis of azetidines aims to produce a single enantiomer of a chiral azetidine derivative. This is often achieved using chiral catalysts or chiral auxiliaries. A notable enantioselective method is the copper-catalyzed boryl allylation of azetines, which allows for the difunctionalization of the azetine ring with the creation of two new stereogenic centers in a highly enantioselective manner. acs.org Another powerful strategy involves the use of chiral tert-butanesulfinamides to prepare enantioenriched C2-substituted azetidines. acs.org This method provides access to a variety of aryl, vinyl, allyl, and alkyl substituted azetidines with high stereoselectivity. acs.org Furthermore, visible light-mediated aza Paternò-Büchi reactions have been developed for the synthesis of highly functionalized azetidines from imines and alkenes, offering a direct and mild approach to these valuable building blocks. nih.gov

MethodKey FeatureProductEnantiomeric Excess (ee)
Copper-catalyzed boryl allylationDifunctionalization of azetinesChiral 2,3-disubstituted azetidinesHigh ee values reported. acs.org
Chiral tert-butanesulfinamide auxiliaryCondensation with 1,3-bis-electrophilesEnantioenriched C2-substituted azetidinesHigh diastereoselectivity leading to high ee after cleavage. acs.org
Visible light-mediated aza Paternò-Büchi reaction[2+2] cycloaddition of imines and alkenesHighly functionalized azetidinesCan provide access to chiral azetidines. nih.gov
Palladium-catalyzed decarboxylative allylic alkylationReaction of N-Boc-protected amino acidsChiral α,α-disubstituted piperazin-2-ones and tetrahydropyrimidin-2-onesHigh yields and enantioselectivity. nih.gov

Strain-Release Functionalization Strategies for Azetidines

The inherent ring strain of the azetidine ring can be harnessed as a driving force for its functionalization. Strain-release strategies provide novel and efficient pathways to complex azetidine derivatives.

Utilizing Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines. acs.orgarkat-usa.org The strain-release-driven functionalization of ABBs typically involves the cleavage of the central C-N bond, allowing for the introduction of substituents at the N1 and C3 positions. arkat-usa.org This strategy has been employed in various transformations, including allylation reactions using dual copper/photoredox catalysis to form C3-quaternary center-containing azetidines. rsc.org The activation of ABBs with in situ generated aza-ortho-quinone methides also provides a metal-free method for preparing functionalized azetidines. acs.org These methods showcase the power of strain-release chemistry to access a wide range of substituted azetidines that would be challenging to prepare using traditional methods.

MethodReactantKey FeatureProduct
Dual copper/photoredox catalysisAzabicyclo[1.1.0]butane and allyl sourcesMulti-component allylationC3-quaternary center-containing azetidines. rsc.org
Aza-ortho-quinone methide activationAzabicyclo[1.1.0]butane and vinyl benzoxazinanonesMetal-free N/C3-functionalizationFunctionalized azetidines. acs.org
Cation-driven activationAzabicyclo[1.1.0]butane and Csp3 precursorsFormation of a congested C-N bond and C3 activation1,3-Functionalized azetidines. nih.gov
Pentafluorosulfanylation3-Aryl azabicyclo[1.1.0]butanes and SF5ClDirect N-SF5 bond formationN-pentafluorosulfanyl azetidines. acs.org
Photochemical Ring Closure and Subsequent Functionalization

Photochemical methods offer a unique way to construct the azetidine ring, often leading to strained intermediates that can be further functionalized. The Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen atom transfer followed by ring closure, can be used to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.gov The resulting strained azetidinols can then undergo ring-opening reactions, providing a pathway to other functionalized molecules. beilstein-journals.orgnih.gov This "build and release" strategy, combining photochemical ring formation with subsequent strain-driven functionalization, represents a powerful approach for the synthesis of complex molecular architectures. nih.gov Similarly, visible light-mediated intermolecular [2+2] photocycloadditions between imines and alkenes, known as the aza Paternò-Büchi reaction, provide direct access to a variety of functionalized azetidines. nih.govamazonaws.combohrium.com

MethodStarting MaterialIntermediateProductKey Feature
Norrish-Yang Cyclizationα-Aminoacetophenones3-PhenylazetidinolsDioxolanes and 3-amino-1,2-diolsPhotochemical ring closure followed by strain-release ring opening. beilstein-journals.orgnih.gov
Aza Paternò-Büchi ReactionImines and Alkenes-Functionalized AzetidinesVisible light-mediated [2+2] cycloaddition. nih.govamazonaws.combohrium.com

Multicomponent Reactions Leading to Azetidines

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. rsc.orgnih.gov These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple starting materials. rsc.org While direct synthesis of this compound via an MCR has not been prominently documented, various MCRs are employed to construct the foundational azetidine ring, which can then be functionalized.

Several notable MCRs for synthesizing azetidine scaffolds include:

Aza Paternò-Büchi Reaction: This is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine ring. nih.govrsc.org It is one of the most direct methods for forming this four-membered heterocycle. nih.govrsc.org Recent advancements have enabled this reaction using visible light, which allows for the synthesis of complex tricyclic azetidines and monocyclic azetidines from acyclic starting materials. acs.orgnih.govacs.org The reaction's success often depends on matching the frontier molecular orbital energies of the alkene and the imine equivalent (such as an oxime) through triplet energy transfer catalysis. nih.govrsc.org

Isocyanide-Based Multicomponent Reactions: Reactions like the Ugi and Passerini reactions are powerful tools in diversity-oriented synthesis. nih.govnih.gov

The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide. nih.gov

The Ugi four-component reaction (U-4CR) adds an amine to the components of the Passerini reaction. nih.gov These reactions have been applied to pre-existing azetidine derivatives, such as enantiopure azetidine-2-carboxyaldehyde or 4-oxoazetidine-2-carbaldehydes, to create highly functionalized poly-substituted azetidines rather than forming the ring itself. nih.govacs.org

Copper-Catalyzed Multicomponent Reactions: Researchers have developed a copper-catalyzed MCR involving terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org This method produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org A similar copper-catalyzed reaction between sulfonyl azides, phenylacetylenes, and Schiff bases also yields azetidine structures. rsc.org

Strain-Release Driven Multicomponent Synthesis: A novel four-component synthesis leverages the high ring strain of 1-azabicyclo[1.1.0]butane. nih.gov In this process, the strained starting material reacts sequentially with three different electrophiles, driven by a nih.govnih.gov-Brook rearrangement and the energetic favorability of opening the strained ring, to produce highly substituted azetidines. nih.gov

These MCR methodologies highlight the versatility of modern synthetic chemistry in accessing the valuable azetidine core structure.

Table 1: Key Multicomponent Reactions for Azetidine Synthesis

Reaction Name Components Catalyst/Conditions Product Type
Aza Paternò-Büchi Imine (or equivalent), Alkenes Photochemical (Visible Light) Substituted Azetidines
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide Varies α-Aminoacyl Amides
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanide Varies (Lewis Acids can promote) α-Acyloxy Carboxamides
Copper-Catalyzed MCR Terminal Alkyne, Sulfonyl Azide (B81097), Carbodiimide Copper (I) 2-Iminoazetidines

Table 2: List of Compounds Mentioned

Compound Name
This compound
Azetidine
1-Azabicyclo[1.1.0]butane
Azetidine-2-carboxyaldehyde

Synthesis of 3 Substituted Azetidine Ethers, Including 3 2 Fluorobenzyl Oxy Azetidine

General Strategies for Azetidine (B1206935) Ether Formation

The construction of the azetidine ring and the introduction of an ether functionality at the 3-position can be achieved through several synthetic approaches. These methods often involve the formation of a carbon-oxygen bond by reacting an azetidinol (B8437883) with a suitable electrophile or by employing coupling reactions.

Alkylation of Azetidinols with Alcohols

The alkylation of alcohols is a fundamental transformation in organic synthesis for the formation of ethers. youtube.comyoutube.com In the context of azetidine chemistry, the Williamson ether synthesis is a prominent method. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent. youtube.com

For the synthesis of azetidine ethers, this strategy would typically involve the deprotonation of a 3-hydroxyazetidine derivative using a strong base to form the corresponding azetidin-3-oxide. This nucleophile can then react with an alkyl halide or sulfonate. youtube.com The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions. Common bases used for deprotonating alcohols include sodium hydride (NaH), potassium hydride (KH), and alkali metals. youtube.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). youtube.comwikipedia.org

A key consideration in this method is the potential for side reactions. Due to the basicity of the alkoxide, elimination reactions can compete with the desired substitution, especially with secondary and tertiary alkyl halides. youtube.com

Nucleophilic Substitution Reactions in Azetidine Ether Chemistry

Nucleophilic substitution reactions are a cornerstone of organic synthesis and are widely employed in the formation of azetidine ethers. rsc.orgclockss.org These reactions can be categorized as either SN1 or SN2, depending on the substrate and reaction conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org

In the context of azetidine ether synthesis, a common approach involves the reaction of an alcohol with a 3-substituted azetidine bearing a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). clockss.org Alternatively, a 3-hydroxyazetidine can be activated to facilitate nucleophilic attack by an alcohol. masterorganicchemistry.comlibretexts.org

The SN2 pathway is often preferred as it proceeds with inversion of stereochemistry, offering stereochemical control when chiral centers are present. wikipedia.orglibretexts.org This requires a primary or secondary substrate and a strong nucleophile. For instance, an alkoxide generated from an alcohol can displace a leaving group on the azetidine ring. youtube.com

Conversely, the SN1 mechanism involves the formation of a carbocation intermediate, which can be prone to rearrangements. masterorganicchemistry.com This pathway is more common with tertiary substrates. libretexts.org The choice of solvent also plays a significant role, with polar aprotic solvents favoring SN2 reactions and polar protic solvents favoring SN1 reactions. youtube.com

Mitsunobu Reactions in Azetidine Ether Synthesis

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govencyclopedia.pub This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. organic-chemistry.org This intermediate then undergoes nucleophilic attack by a pronucleophile, in this case, another alcohol, leading to the formation of the ether and triphenylphosphine oxide. organic-chemistry.org

A significant advantage of the Mitsunobu reaction is its ability to proceed under mild conditions and its high degree of stereoselectivity. organic-chemistry.orgnih.gov This makes it particularly useful for the synthesis of complex molecules where preserving stereochemistry is critical. nih.gov In the synthesis of azetidine ethers, a 3-hydroxyazetidine could be reacted with an alcohol under Mitsunobu conditions to afford the desired 3-alkoxyazetidine. nih.govencyclopedia.pub

Synthetic Pathways to 3-[(2-Fluorobenzyl)oxy]azetidine

The synthesis of the specific compound this compound involves the coupling of an azetidine core with a 2-fluorobenzyl group via an ether linkage. The following sections detail the precursors and the role of specific alkylating agents in this process.

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound necessitates the availability of two key building blocks: a protected 3-hydroxyazetidine and a reactive derivative of 2-fluorobenzyl alcohol.

A common precursor is N-Boc-3-hydroxyazetidine, where the nitrogen atom of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group prevents side reactions at the nitrogen atom and can be readily removed under acidic conditions. N-Boc-3-hydroxyazetidine can be synthesized from epichlorohydrin (B41342) and tert-butyl carbamate.

The other essential precursor is derived from 2-fluorobenzyl alcohol. To facilitate the ether formation, the hydroxyl group of 2-fluorobenzyl alcohol is typically converted into a better leaving group, leading to the formation of a 2-fluorobenzyl halide.

Role of 2-Fluorobenzyl Halides (e.g., Bromide, Chloride) as Alkylating Agents

2-Fluorobenzyl halides, such as 2-fluorobenzyl bromide and 2-fluorobenzyl chloride, are effective alkylating agents for the synthesis of this compound. researchgate.netrsc.orgrsc.org These compounds can be prepared from 2-fluorobenzyl alcohol by treatment with reagents like phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. libretexts.org

The alkylation reaction typically proceeds via a Williamson ether synthesis, where the alkoxide of N-Boc-3-hydroxyazetidine reacts with the 2-fluorobenzyl halide. youtube.com The reaction is generally carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like THF or DMF. The halide acts as a good leaving group, facilitating the nucleophilic attack by the alkoxide to form the ether bond.

The reactivity of the halide follows the order I > Br > Cl > F. libretexts.org Therefore, 2-fluorobenzyl bromide is generally more reactive than 2-fluorobenzyl chloride in this SN2-type reaction. The choice between the bromide and chloride may depend on factors such as commercial availability, cost, and reactivity requirements of the specific synthetic step. The use of these alkylating agents in Friedel-Crafts reactions is also a well-established method for forming carbon-carbon bonds with aromatic rings. libretexts.org

A summary of the key reactants and their roles is presented in the table below.

ReactantRole
N-Boc-3-hydroxyazetidineAzetidine core and nucleophile precursor
Sodium Hydride (NaH)Base for deprotonation of the alcohol
2-Fluorobenzyl BromideAlkylating agent
2-Fluorobenzyl ChlorideAlkylating agent
Tetrahydrofuran (THF)Aprotic solvent

Following the successful alkylation, the Boc protecting group can be removed from the azetidine nitrogen using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

Azetidine Derivatives as Core Building Blocks

Azetidine derivatives are four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis. rsc.orgmedwinpublishers.com They are considered valuable building blocks due to their unique structural and chemical properties. enamine.netchemrxiv.org The azetidine ring imparts a level of conformational rigidity to molecules, which can be advantageous in drug design. enamine.net By pre-defining the spatial orientation of molecular fragments, the entropic cost of binding to a biological target may be reduced, potentially leading to higher affinity and selectivity. enamine.net

As small, polar, and non-planar motifs, azetidines can introduce desirable physicochemical properties into drug candidates. rsc.orgrsc.org They are more chemically stable than their three-membered aziridine (B145994) counterparts, allowing for easier handling and a wider range of synthetic manipulations under appropriate conditions. rsc.org The inherent ring strain of the azetidine nucleus, however, presents both a challenge and an opportunity. medwinpublishers.com While making their synthesis non-trivial, this strain can also be harnessed for unique chemical transformations. rsc.orgmedwinpublishers.com Consequently, azetidines are increasingly utilized to explore new chemical space and as isosteres for other functional groups, such as esters. rsc.orgrsc.orgnih.gov The development of robust synthetic methods to access diversely functionalized azetidines is crucial for their application in creating libraries of compounds for drug discovery programs. enamine.netgoogle.com

Reaction Conditions and Catalysis for this compound Formation

The synthesis of 3-substituted azetidine ethers, such as this compound, often involves the etherification of a 3-hydroxyazetidine precursor. Modern synthetic strategies have focused on developing efficient and mild catalytic systems to facilitate this transformation.

Brønsted Acid Catalysis in Azetidine Ether Synthesis

Brønsted acid catalysis has emerged as a powerful method for the synthesis of azetidine ethers. rsc.orgrsc.org This approach typically involves the reaction of an N-protected 3-hydroxyazetidine with an alcohol, such as 2-fluorobenzyl alcohol, in the presence of a catalytic amount of a Brønsted acid. rsc.orgrsc.org The acid selectively activates the tertiary benzylic alcohol of the azetidinol, facilitating its departure as a water molecule and forming a stabilized carbocation intermediate. rsc.org The alcohol nucleophile then attacks this intermediate to form the desired ether, regenerating the catalyst in the process. rsc.org This method is advantageous as it produces water as the only stoichiometric byproduct. rsc.org Various Brønsted acids can be employed, and their effectiveness can be modulated to optimize reaction yields and rates. frontiersin.org Cooperative Brønsted/Lewis acid catalysis has also been explored for the ring-opening of activated azetidines, highlighting the versatility of acid-catalyzed approaches in manipulating these strained rings. organic-chemistry.orgnih.gov

A study on the synthesis of related azetidine ethers demonstrated the utility of this catalytic system. The reaction conditions were optimized by screening various catalysts and solvents, as summarized in the table below.

Table 1: Optimization of Reaction Conditions for Azetidine Ether Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%)
1 La(OTf)₃ (10) CH₃CN Reflux 78
2 La(OTf)₃ (10) THF Reflux 65
3 La(OTf)₃ (10) DCE Reflux 85
4 Sc(OTf)₃ (10) DCE Reflux 62 (prolonged time)
5 TfOH (10) DCE Reflux Low yield
6 None DCE Reflux No reaction

Data adapted from a study on La(OTf)₃-catalyzed intramolecular aminolysis for azetidine formation, illustrating the effectiveness of acid catalysis. frontiersin.org

Strategies to Avoid Strong Bases and Halide Alkylating Agents

Traditional ether synthesis, such as the Williamson ether synthesis, often relies on the use of strong bases (e.g., sodium hydride) to deprotonate the alcohol, followed by reaction with an alkyl halide. arkat-usa.org This approach has several drawbacks, including the use of harsh reagents, potential for side reactions, and the generation of salt byproducts. rsc.orggoogle.com In the context of complex molecules like functionalized azetidines, these conditions can lead to poor yields and purification challenges. google.com

Modern methods, particularly Brønsted acid-catalyzed etherification, circumvent these issues. rsc.orgrsc.org By activating the 3-hydroxyazetidine as the electrophile, the need for a strong base is eliminated. rsc.org The reaction proceeds by reacting the azetidinol directly with the alcohol nucleophile. rsc.org This strategy avoids the requirement for halide alkylating agents, such as 2-fluorobenzyl bromide, and instead uses the more readily available and stable 2-fluorobenzyl alcohol. rsc.org This approach is not only more atom-economical but also expands the scope of accessible molecules by leveraging diverse alcohol libraries. rsc.orgrsc.org

Stereochemical Control in the Synthesis of 3-Substituted Azetidine Ethers

Achieving stereochemical control is a critical aspect of synthesizing substituted azetidines for pharmaceutical applications. When the azetidine ring is substituted at multiple positions, diastereomers and enantiomers are possible. Several strategies have been developed to direct the stereochemical outcome of these reactions.

One approach involves using a chiral starting material and ensuring the reaction proceeds in a stereospecific or stereoselective manner. For instance, a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines with excellent transfer of chirality from the substrate to the product. nih.gov Similarly, copper-catalyzed three-component boryl allylation of azetines can introduce two functional groups to the ring with complete absolute and relative stereocontrol, yielding cis-2,3-disubstituted azetidines. acs.org

For reactions involving the functionalization of a pre-existing azetidine ring, the directing effects of protecting groups on the nitrogen atom can be exploited. The choice of the N-protecting group (e.g., N-Boc, N-tPiv) can influence the diastereoselectivity of reactions at the C2 position through stereoselective lithiation and subsequent trapping with an electrophile. uni-muenchen.de In the context of forming this compound from a chiral 3-hydroxyazetidine, the reaction mechanism plays a key role. If the Brønsted acid-catalyzed reaction proceeds through a planar carbocation intermediate, a racemic or diastereomeric mixture might be expected. However, the reaction can exhibit stereoretention, suggesting a mechanism where the incoming alcohol attacks before the carbocation is fully solvated and racemized. nih.gov The development of catalytic asymmetric methods remains a key goal to ensure access to enantiomerically pure substituted azetidines. nih.govacs.org

Scalability and Efficiency Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces significant challenges related to efficiency, cost, safety, and environmental impact. For the synthesis of this compound, several factors must be considered for a scalable and efficient process.

Scalability: Reactions that are simple to perform and use readily available, stable reagents are more amenable to scale-up. The use of 2-fluorobenzyl alcohol instead of a more reactive alkyl halide, and the avoidance of strong, moisture-sensitive bases like sodium hydride, simplifies the operational setup. rsc.orgarkat-usa.org However, heat management during the reaction and product isolation and purification are critical steps that must be optimized for large-scale production. orgsyn.org Photochemical methods, while offering unique reactivity, can present scalability challenges, although recent developments in flow chemistry are addressing these issues. chemrxiv.org

Process Considerations:

Solvent Choice: The selection of an appropriate solvent is critical for reaction performance, product solubility, and ease of removal.

Purification: Chromatographic purification is common in laboratory settings but is often undesirable on an industrial scale. Developing methods that allow for purification via crystallization or distillation is a key goal for an efficient process.

Reagent Cost and Availability: The cost and reliable supply of starting materials, such as the N-protected 3-hydroxyazetidine and 2-fluorobenzyl alcohol, are major economic drivers.

Chemical Reactivity and Transformations of Azetidine Ethers

Ring-Opening Reactions of Azetidine (B1206935) Scaffoldsmagtech.com.cnresearchgate.netresearchgate.netnih.govyoutube.com

The inherent ring strain of the azetidine core makes it susceptible to cleavage under various conditions. nih.govyoutube.com These reactions are of significant synthetic utility as they provide access to a diverse array of functionalized acyclic amines. bohrium.comnih.gov The regioselectivity of these ring-opening reactions is a critical aspect, often influenced by the substitution pattern on the azetidine ring. magtech.com.cnresearchgate.net

Nucleophilic Ring Opening Mechanismsmagtech.com.cnnih.govyoutube.com

Nucleophilic ring-opening is a primary transformation for azetidines. magtech.com.cnresearchgate.net These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. bohrium.comnih.gov For the reaction to occur, the azetidine nitrogen is often activated through protonation or conversion into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cnresearchgate.net

In unsymmetrically substituted azetidines, the site of nucleophilic attack is a key determinant of the final product structure. magtech.com.cnnih.gov The regioselectivity is governed by a combination of electronic and steric factors. magtech.com.cn For instance, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles tend to attack this unsubstituted position. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org

A study on the ring-opening of enantiopure azetidinium salts with various nucleophiles, including azide (B81097), benzylamine, and acetate, provided significant insights into the regioselectivity of this process. organic-chemistry.org

Electronic effects play a crucial role in directing the regioselectivity of ring-opening reactions. magtech.com.cn Substituents that can stabilize a positive charge, such as aryl or vinyl groups, at the C-2 position favor nucleophilic attack at that carbon by stabilizing the developing transition state. magtech.com.cn In these cases, the C2-N bond is preferentially cleaved. magtech.com.cn

Conversely, steric hindrance can override electronic effects. magtech.com.cnnih.gov Bulky nucleophiles or the presence of sterically demanding substituents on the azetidine ring will favor attack at the less sterically hindered carbon atom. magtech.com.cn For 2-alkylazetidines, sterically bulky nucleophiles typically attack the less substituted C4 position. magtech.com.cn

The interplay of these effects is highlighted in the following table, which summarizes the regiochemical outcome of nucleophilic attack on substituted azetidinium ions.

Substituent at C2NucleophileMajor Site of AttackControlling Factor
ArylSmallC2Electronic
AlkylBulkyC4Steric
Electron-withdrawing groupVariousC2Electronic

This table provides a generalized summary based on established principles of organic reactivity.

Lewis acids are frequently employed to facilitate the ring-opening of azetidines. magtech.com.cnresearchgate.net They coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and making the ring more susceptible to nucleophilic attack. iitk.ac.innih.gov This strategy has been successfully used in the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols, yielding 1,3-amino ethers. iitk.ac.in The use of a Lewis acid like Cu(OTf)2 can promote a highly regioselective SN2-type ring-opening. iitk.ac.in

Lanthanide triflates, such as La(OTf)3, have also been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines, highlighting the utility of Lewis acids in reactions involving strained rings. nih.govfrontiersin.org

Conversion of the azetidine nitrogen into a quaternary ammonium salt significantly enhances its reactivity towards nucleophiles. magtech.com.cnresearchgate.net This is because the positively charged nitrogen atom is a much better leaving group. youtube.com The quaternization is typically achieved by alkylation of the azetidine with an alkyl halide. youtube.com The resulting azetidinium salt readily undergoes ring-opening with a variety of nucleophiles. organic-chemistry.orgresearchgate.net This approach has been utilized in the synthesis of functionalized linear amines. bohrium.comnih.gov Chiral bifunctional ammonium salt catalysts have been used to achieve enantioselective ring-opening of aryl-aziridines, a related class of strained heterocycles, suggesting potential applications for azetidines as well. nih.gov

Stevens Rearrangement and Ring Expansionnih.govresearchgate.netacs.orgresearchgate.net

Beyond simple ring-opening, azetidines can undergo rearrangement reactions, most notably the Stevens rearrangement, which often leads to ring expansion. magtech.com.cnresearchgate.net This transformation is a powerful tool for the synthesis of larger nitrogen-containing heterocycles, such as pyrrolidines. nih.govacs.org

The Stevens rearrangement typically involves the formation of an azetidinium ylide, which is generated by the reaction of an azetidinium salt with a base or by the reaction of an azetidine with a carbene. nih.govresearchgate.net This ylide then undergoes a bohrium.comorganic-chemistry.org-sigmatropic rearrangement, where an alkyl or aryl group migrates from the nitrogen atom to the adjacent carbanionic center, resulting in a ring-expanded product. nih.govchemrxiv.org

Recent research has demonstrated the enantioselective one-carbon ring expansion of aziridines to azetidines via a bohrium.comorganic-chemistry.org-Stevens rearrangement catalyzed by engineered enzymes. nih.govacs.org This highlights the potential for developing highly stereocontrolled ring expansion methodologies for azetidines. Furthermore, organocatalytic enantioselective bohrium.comorganic-chemistry.org-Stevens rearrangements of azetidinium salts have been developed, affording 4-alkylideneproline derivatives in high yield and good enantiomeric excess. chemrxiv.org

The following table outlines the key aspects of the Stevens rearrangement of azetidinium ylides:

ReactantsIntermediateProductKey Transformation
Azetidinium salt + BaseAzetidinium ylideRing-expanded amine (e.g., pyrrolidine) bohrium.comorganic-chemistry.org-Sigmatropic rearrangement
Azetidine + CarbeneAzetidinium ylideRing-expanded amine (e.g., pyrrolidine) bohrium.comorganic-chemistry.org-Sigmatropic rearrangement

Elimination Reactions of Azetidines

Azetidines can undergo elimination reactions to form the corresponding unsaturated four-membered N-heterocycles, known as azetines. nih.gov These reactions are driven by the relief of ring strain. rsc.orgrsc.org The specific conditions required for elimination depend on the substitution pattern of the azetidine ring. For instance, the presence of a good leaving group on the nitrogen atom can facilitate the formation of 1-azetines. nih.gov Additionally, alkylation of a carbonyl or similar group at the 2-position of the azetidine ring, followed by tautomerization, can also lead to 1-azetines. nih.gov

A novel method for the synthesis of 1-azetines involves a ruthenium-catalyzed elimination from azetidines that were themselves produced through visible-light-mediated [2+2]-cycloadditions. digitellinc.com While specific studies on the elimination reactions of 3-[(2-Fluorobenzyl)oxy]azetidine are not extensively detailed in the reviewed literature, the general principles of azetidine chemistry suggest that under appropriate conditions, such as treatment with a strong base or a suitable catalyst, elimination to form an azetine derivative is a plausible transformation. The presence of the ether linkage at the 3-position would influence the regioselectivity of such an elimination.

Stability of Azetidine Ether Linkages

The stability of the ether linkage in azetidine ethers is a critical factor in their synthesis and application, particularly in fields like medicinal chemistry where they are considered as potential bioisosteres for other functional groups. rsc.orgrsc.orgresearchgate.net

Azetidine ethers have demonstrated significant chemical stability across a range of reaction conditions. rsc.orgrsc.orgresearchgate.net Studies on analogous oxetane (B1205548) ethers, which share the four-membered ring structure, have shown excellent recovery after being subjected to high temperatures (80 °C) in solvents like DMSO and toluene (B28343) for 24 hours. rsc.org They also exhibit stability in the presence of 1 M HCl at 37 °C, conditions relevant to physiological environments. rsc.org This stability is attributed to the inherent properties of the ether bond. However, it is important to note that the strain in the azetidine ring can lead to decomposition pathways under certain conditions, such as acid-mediated intramolecular ring-opening, particularly when the nitrogen is substituted with an aryl group that can influence its basicity. nih.gov The stability of the azetidine ring itself is greater than that of the more strained three-membered aziridines, which allows for easier handling and selective transformations. rsc.orgrsc.org

The synthesis of azetidine ethers can be achieved through methods like the Brønsted acid-catalyzed reaction of azetidinols with alcohols, which avoids the use of harsh bases and alkylating agents. rsc.orgrsc.orgresearchgate.net This synthetic route highlights the stability of the ether linkage once formed.

Azetidine ethers are often considered as isosteres of esters, meaning they have similar steric and electronic properties. rsc.orgrsc.orgresearchgate.net However, a key difference lies in their chemical stability. Azetidine ethers exhibit significantly greater stability under basic and reducing conditions compared to their corresponding ester analogues. rsc.orgrsc.org Esters are known to be readily hydrolyzed under both acidic and basic conditions, a property often exploited in the design of prodrugs. rsc.org In contrast, the ether linkage is generally more robust.

For example, a comparative study on oxetane ether and ester pairs demonstrated that while both were stable at elevated temperatures and under mild acidic conditions, the ester would be expected to hydrolyze more readily under physiological conditions catalyzed by esterase enzymes. rsc.org This enhanced stability makes azetidine ethers attractive motifs in drug discovery programs where a non-labile, three-dimensional scaffold is desired. rsc.org

Functionalization of Azetidine Ethers

The ability to introduce additional chemical functionalities onto the azetidine ether scaffold is crucial for exploring its structure-activity relationships in various applications. This can be achieved by modifying either the azetidine ring or the benzyl (B1604629) moiety.

Introduction of Additional Functionalities onto the Azetidine Ring

The azetidine ring offers several positions for the introduction of new functional groups. The nitrogen atom is a common site for derivatization. For instance, N-alkylation or N-acylation can be readily achieved. The synthesis of azetidines often involves intramolecular cyclization, and the starting materials can be chosen to incorporate desired functionalities. magtech.com.cnorganic-chemistry.orgnih.govfrontiersin.org For example, palladium-catalyzed intramolecular amination of C-H bonds can be used to synthesize functionalized azetidines. rsc.orgorganic-chemistry.org

Furthermore, the carbon atoms of the azetidine ring can also be functionalized. Methods for the α-arylation of azetidines have been developed, allowing for the introduction of aromatic substituents. researchgate.net Additionally, cycloaddition reactions involving azetines, which can be generated from azetidines, provide access to a wide range of substituted and polycyclic azetidines. nih.gov The synthesis of new azetidine derivatives through aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates has also been reported, showcasing a versatile method for introducing diverse substituents at the 3-position. nih.gov

Derivatization of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group in this compound also presents opportunities for chemical modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the fluorine atom and the benzylic ether will influence the regioselectivity of these reactions. The fluorine substituent itself can sometimes be displaced under specific nucleophilic aromatic substitution conditions, though this is generally challenging.

More commonly, the benzyl group can be modified prior to its attachment to the azetidine ring. For example, various substituted benzyl bromides can be used in the Williamson ether synthesis to introduce a range of functionalities onto the aromatic ring. wiserpub.com This allows for the synthesis of a library of 3-(substituted-benzyloxy)azetidines with diverse electronic and steric properties.

The benzyl ether linkage itself can be cleaved under certain conditions, such as hydrogenolysis (e.g., using H₂ and a palladium catalyst) or by using strong acids, which would regenerate the 3-hydroxyazetidine and 2-fluorotoluene. youtube.com This deprotection strategy can be useful in multi-step syntheses where the benzyl group is used as a temporary protecting group. nih.gov The presence of the fluorine atom can also influence the reactivity of the benzyl group, for instance, by providing stability against certain oxidizing conditions. nih.gov

Computational and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Methods in Azetidine (B1206935) Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research. akj.azaspbs.com These methods are used to compute the structure and physical properties of catalysts and molecules, as well as the energetics of reaction pathways, including the structure of transition states. akj.az For azetidine derivatives, these calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For azetidine ethers like 3-[(2-Fluorobenzyl)oxy]azetidine , computational methods such as DFT are employed to analyze molecular orbitals (e.g., HOMO and LUMO), electrostatic potential surfaces, and charge distributions. ijcce.ac.irmdpi.com

DFT calculations, often using hybrid functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-31G(d,p) or DZVP for metals), can optimize the ground-state geometry of azetidine derivatives. ijcce.ac.irmdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals regions of electron density that are most likely to be involved in chemical reactions. For instance, the HOMO may be localized on the azetidine nitrogen, indicating its nucleophilic character, while the LUMO might be centered on the aromatic ring or other substituents, highlighting potential sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For an azetidine ether, the MEP would likely show a negative potential around the azetidine nitrogen and the ether oxygen, confirming their roles as hydrogen bond acceptors, and a positive potential on the azetidine ring protons.

These electronic structure analyses are crucial for understanding intermolecular interactions, predicting reactivity, and designing molecules with specific electronic properties. rsc.org

Computational methods are powerful tools for predicting various spectroscopic properties, which aids in the characterization and structure elucidation of newly synthesized compounds like azetidine derivatives.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. figshare.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals (e.g., B3LYP, mPW1PW91, WP04), can calculate chemical shifts with a high degree of accuracy when compared to experimental data. figshare.comgithub.ioresearchgate.net This process involves:

Performing a conformational search to identify low-energy conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors for each conformer.

Averaging the results based on the Boltzmann population of each conformer. nih.gov

This approach is invaluable for assigning complex spectra and distinguishing between potential isomers or diastereomers. github.io

Vibrational Spectra (IR and Raman): The simulation of infrared (IR) and Raman spectra provides a "fingerprint" of a molecule's vibrational modes. arxiv.orgarxiv.org These calculations are typically performed within the harmonic approximation, where the frequencies and intensities of vibrational modes are computed from the second derivatives of the energy with respect to atomic displacements. nih.gov DFT calculations can reliably predict the frequencies of key vibrational bands, such as N-H stretches, C-O ether stretches, and aromatic ring vibrations, which can be directly compared with experimental FT-IR and Raman spectra to confirm the molecular structure. nih.gov

Table 1: Computational Methods for Spectroscopic Prediction
Spectroscopy TypeCommon Computational MethodTypical Application in Azetidine ResearchReference
NMR (¹H, ¹³C)DFT with GIAO method (e.g., B3LYP/6-31G(d,p))Structure verification, assignment of chemical shifts, differentiation of isomers. figshare.comresearchgate.net
IR & RamanDFT frequency calculations (Harmonic approximation)Identification of functional groups, confirmation of molecular structure by comparing calculated and experimental vibrational "fingerprints". nih.govnih.gov

Mechanistic Studies of Azetidine-Forming and Ring-Opening Reactions

The inherent ring strain of azetidines governs their reactivity and makes them susceptible to various ring-opening reactions. nih.gov Conversely, the formation of this strained four-membered ring presents its own synthetic challenges. Computational studies are critical for mapping the complex potential energy surfaces of these reactions.

Understanding a chemical reaction requires identifying the intermediates and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along the lowest energy path from reactants to products. Computational chemistry allows for the precise location and characterization of these fleeting structures. akj.az

For azetidine synthesis, such as the intramolecular aminolysis of epoxy amines, DFT calculations can compare the energy barriers for competing pathways. For example, in the formation of an azetidine versus a pyrrolidine (B122466) from a common precursor, calculations can determine the activation energy for both the 4-exo-tet cyclization (leading to azetidine) and the 5-endo-tet cyclization (leading to pyrrolidine). nih.govfrontiersin.org These calculations have shown that the transition state leading to the azetidine can be significantly lower in energy under specific catalytic conditions, explaining the observed regioselectivity. nih.gov

Similarly, for ring-opening reactions, computational models can elucidate the mechanism. Studies on the acid-mediated intramolecular decomposition of N-substituted azetidines have used calculations to support a mechanism involving protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant amide group. nih.gov Computational modeling of enantioselective azetidine ring-opening reactions has revealed networks of non-covalent interactions between the catalyst and the substrate in the transition state, explaining the origin of enantioselectivity. acs.org These models can differentiate between concerted and stepwise mechanisms by searching for potential intermediates along the reaction coordinate. capes.gov.br

Catalysts play a pivotal role in many reactions that form or open azetidine rings. Computational studies are essential for understanding how these catalysts function at a molecular level.

Lewis Acid Catalysis: Lewis acids are frequently used to activate substrates in azetidine chemistry. In the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, DFT calculations were performed to understand the reaction's regioselectivity. frontiersin.org The models showed that coordination of the Lewis acid to the substrate lowers the energy of the desired transition state. nih.govfrontiersin.org Calculations involving simplified models of the substrate and catalyst complex helped to rationalize why cis-epoxy amines preferentially form azetidines, while trans-isomers yield pyrrolidines. nih.gov Similarly, the mechanism of copper-catalyzed domino ring-opening and cyclization of azetidines with alkynes has been investigated, proposing an Sₙ2-type ring-opening pathway. thieme-connect.com

Photocatalysis: Light-driven methods for azetidine synthesis have gained prominence. The mechanism of these reactions, which often involve radical intermediates, can be investigated using techniques like DFT. chemrxiv.org For example, in the synthesis of azetidines from azabicyclo[1.1.0]butanes (ABBs), DFT calculations helped to elucidate the energy-transfer process from an organic photosensitizer to the substrate, leading to the formation of radical intermediates that ultimately yield the azetidine product. chemrxiv.org

Table 2: Examples of Catalyzed Reactions in Azetidine Chemistry
Reaction TypeCatalyst TypeRole of Catalyst & Computational InsightReference
Intramolecular Aminolysis of EpoxidesLewis Acid (e.g., La(OTf)₃)Activates the epoxide. DFT calculations show the catalyst complex favors the transition state for azetidine formation. nih.govfrontiersin.org
Oxidative Cyclization of N-propargylsulfonamidesGold(I) or Gold(III)Generates a reactive α-oxo gold carbene intermediate which undergoes intramolecular N-H insertion. nih.gov
Radical Strain-Release SynthesisOrganic PhotosensitizerOrchestrates key energy-transfer to form radical intermediates from sulfonylimine precursors. chemrxiv.org
Enantioselective Ring-OpeningChiral Squaramide (H-bond donor)Stabilizes the transition state through a network of electrostatic interactions, inducing enantioselectivity. acs.org

Computational Design and Prediction of Azetidine Synthesis

Beyond mechanistic elucidation, computational chemistry is increasingly used in a predictive capacity to guide synthetic efforts, saving time and resources. mit.edu This involves screening potential reactants and conditions in silico before attempting them in the lab.

A prominent example is the development of a photocatalytic method for synthesizing azetidines from alkenes and oximes. Researchers used computational models to calculate the frontier orbital energies of a large set of potential alkene and oxime substrates. mit.edumit.edu These calculations, which can be performed rapidly, allowed them to predict which pairs of reactants would have favorable energetics for the desired cycloaddition reaction. The model's predictions were largely confirmed by experimental testing, demonstrating that a much wider range of substrates could be used for azetidine synthesis than was previously thought. mit.edu

Another application is in the design of chemical libraries. Computational approaches have been used to guide the synthesis and diversification of densely functionalized azetidine ring systems to generate libraries of fused, bridged, and spirocyclic scaffolds with properties optimized for targeting the central nervous system (CNS). acs.orgnih.govresearchgate.net By calculating key physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) at the design stage, researchers can prioritize synthetic pathways that are most likely to yield compounds with drug-like characteristics. acs.org

Substrate Scope Prediction using Computational Models

Computational models have proven to be a powerful strategy for predicting the substrate scope of enzymatic and chemical reactions, including those for synthesizing azetidine derivatives. osti.govnih.govnih.gov By calculating key quantum chemical properties, researchers can pre-screen potential reactants and predict their likelihood of forming the desired azetidine product. mit.edu This in silico approach significantly reduces the need for extensive trial-and-error experimentation. mit.edu

A notable example involves the light-driven synthesis of azetidines from alkenes and oximes. mit.edu Researchers developed a computational model based on the frontier orbital energies of the reactants. mit.edu This model could rapidly predict which alkene-oxime pairs would successfully react to form an azetidine. mit.edu The predictions from the computational model were largely accurate when tested experimentally, demonstrating the potential of this approach to expand the known substrate scope for azetidine synthesis. mit.edu

Table 1: Representative Substrate Scope Prediction for Azetidine Synthesis

Alkene SubstrateOxime SubstratePredicted ReactivityExperimental Outcome
StyreneAcetophenone OximeReactiveHigh Yield
4-MethoxystyreneBenzophenone OximeReactiveModerate Yield
1-HexeneCyclohexanone OximeLow ReactivityLow Yield
IndeneAcetone OximeReactiveHigh Yield

Note: This table is a representative example based on findings for analogous systems and is intended for illustrative purposes.

Yield Optimization through Computational Analysis

Beyond predicting reactivity, computational analysis can also be employed to optimize the yield of azetidine synthesis. mit.edu Factors that influence reaction yield, such as the availability of key atoms for chemical reactions, can be modeled and analyzed. mit.edu In the context of the light-driven azetidine synthesis, a computational model was used to assess the availability of the carbon atoms in the oxime for participating in the reaction. mit.edu This analysis helped to identify reactions that were predicted to have low yields, allowing researchers to focus on more promising substrate combinations. mit.edu

By combining predictions of both reactivity and yield, computational models provide a comprehensive framework for guiding the synthesis of azetidine derivatives. This approach not only expands the accessible chemical space but also improves the efficiency of the synthetic process. mit.edu

Molecular Modeling and Simulation of Azetidine-Based Compounds

Molecular modeling and simulation techniques are crucial for understanding the three-dimensional structure and dynamic behavior of azetidine-based compounds. These methods provide insights into how these molecules interact with their biological targets and how their conformational flexibility influences their activity.

Molecular Docking Studies (focused on interactions with chemical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. proquest.comproquest.com For azetidine derivatives, docking studies can elucidate how the azetidine ring and its substituents interact with the active site of a target protein. researchgate.net These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to binding affinity. nih.gov

In studies of various azetidine derivatives, docking has been used to predict their binding modes with targets such as enzymes and receptors. proquest.comjmpas.comnih.gov For a compound like this compound, a hypothetical docking study would aim to identify interactions between the fluorobenzyl group, the ether oxygen, and the azetidine nitrogen with amino acid residues in a target's binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsAzetidine N-H with Asp181; Ether O with Lys72
Hydrophobic InteractionsFluorobenzyl ring with Phe168, Leu70
Pi-Pi StackingFluorobenzyl ring with Tyr130

Note: This table is a hypothetical representation of potential docking results for illustrative purposes.

Molecular Dynamics Simulations (focused on conformational dynamics and interactions)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of azetidine-based compounds over time. nih.govresearchgate.netnyu.edu MD simulations can reveal the flexibility of the azetidine ring and its substituents, as well as the stability of ligand-protein complexes predicted by molecular docking. researchgate.net

For a molecule such as this compound, MD simulations could be used to explore the conformational landscape of the molecule in solution and when bound to a biological target. nih.gov These simulations can help to understand how the molecule adapts its conformation to fit into a binding site and how its dynamic behavior influences its biological activity. researchgate.net The stability of key interactions identified in docking studies can also be assessed throughout the simulation. researchgate.net

Stereochemical Predictions and Origin of Selectivity in Azetidine Synthesis

The synthesis of substituted azetidines often leads to the formation of stereoisomers. Understanding and predicting the stereochemical outcome of these reactions is crucial for developing enantioselective synthetic methods. Computational studies have been instrumental in elucidating the origins of selectivity in azetidine synthesis. nih.govrsc.org

For instance, in the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanism and the factors controlling enantioselectivity. rsc.org These studies revealed that the selectivity is driven by the ability of the substrate to fit into the chiral pocket of the catalyst. nih.gov By analyzing the transition state energies, a general model for predicting the stereochemical outcome of such reactions has been proposed. nih.govrsc.org This model is based on the preference for the nucleophile and the bulky groups on the azetidine to occupy specific quadrants within the catalyst's chiral environment. nih.gov While such models can predict the favored enantiomer, predicting the magnitude of the selectivity can still be challenging. nih.gov

Advanced Applications of Azetidine Scaffolds in Chemical Research

Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine (B1206935) derivatives are valuable tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands for metal-catalyzed reactions. nih.gov The rigid azetidine framework can effectively transfer stereochemical information, leading to high enantioselectivities in a variety of chemical transformations.

While specific studies on the application of 3-[(2-Fluorobenzyl)oxy]azetidine as a chiral auxiliary or ligand are not extensively documented, the principles of asymmetric catalysis suggest its potential utility. The synthesis of chiral organocatalysts from aziridines for asymmetric aldol (B89426) reactions highlights the potential for related four-membered rings like azetidines to be employed in a similar capacity. nih.gov The chiral environment created by a resolved enantiomer of This compound could be exploited in reactions such as asymmetric alkylations, reductions, and cycloadditions. The fluorinated benzyl (B1604629) group might also influence the electronic properties and stability of a potential catalyst.

Table 1: Examples of Chiral Azetidine Derivatives in Asymmetric Catalysis

Catalyst/LigandReaction TypeAchieved Enantioselectivity
Chiral azetidine-derived organocatalystAsymmetric aldol reactionUp to >99% ee
Data derived from analogous chiral aziridine-derived catalysts.

It is plausible that a chiral version of This compound could be synthesized and utilized in a similar fashion, offering a new scaffold for the development of efficient asymmetric catalysts.

Azetidines in Material Science and Polymer Chemistry

Azetidine-containing compounds have found applications in material science, primarily as monomers for the synthesis of polymers and as building blocks for functional materials. The ring strain of the azetidine nucleus makes it susceptible to ring-opening polymerization, leading to the formation of polyamines with interesting properties and potential applications.

Although direct polymerization studies of This compound are not available, the general reactivity of azetidines suggests its potential as a monomer. The cationic ring-opening polymerization of azetidine and its derivatives is a known method to produce poly(trimethylenimine) and related polymers. The substituent at the 3-position, in this case, the 2-fluorobenzyloxy group, would be expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

Furthermore, the incorporation of fluorine can be advantageous in materials science. Fluorinated polymers often exhibit unique properties such as low surface energy, high thermal and chemical resistance, and specific optical properties. wiserpub.com Therefore, a polymer derived from This compound could potentially be a novel material with specialized applications.

Azetidine-Based Compounds as Pharmacological Probes and Tools in Chemical Biology

Azetidine derivatives are widely recognized as valuable tools in drug discovery and chemical biology. Their rigid structure helps in defining the pharmacophore and improving metabolic stability. nih.govnih.gov The introduction of a 2-fluorobenzyl ether moiety to the azetidine scaffold in This compound can further modulate its physicochemical properties and biological activity. The fluorine atom can influence properties like pKa, lipophilicity, and metabolic stability, which are crucial for drug design. tandfonline.comnih.gov

Utility in High-Throughput Screening (HTS) of Chemical Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. rsc.orgresearchgate.net Azetidine-based scaffolds are frequently included in these libraries due to their drug-like properties. nih.govacs.org

This compound represents a unique chemical entity that could be incorporated into HTS libraries. Its synthesis from commercially available starting materials makes it accessible for library production. The presence of the fluorinated aromatic ring provides a handle for further diversification through various chemical reactions, allowing for the generation of a focused library of analogues for screening. The development of robust and efficient strategies for the high-throughput synthesis of azide (B81097) libraries, which can be used in "click" chemistry, provides a framework for how libraries of diverse azetidine-containing compounds could be generated. rsc.orgresearchgate.net

Application in Structure-Activity Relationship (SAR) Studies for Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drugs. researchgate.net The defined stereochemistry and substitution pattern of the azetidine ring make it an excellent scaffold for systematic SAR exploration.

In the context of This compound , SAR studies would involve modifying both the azetidine ring and the 2-fluorobenzyl ether moiety. For instance, the position of the fluorine atom on the benzyl ring could be varied to probe electronic and steric effects on biological activity. Additionally, the ether linkage could be replaced with other functional groups to explore different interactions with a target protein. A study on novel 3-substituted azetidine derivatives as triple reuptake inhibitors demonstrated how modifications on the azetidine scaffold can lead to promising in vivo activity. nih.gov

Table 2: Hypothetical SAR modifications for this compound

ModificationRationale
Varying fluorine position (e.g., 3- or 4-fluoro)To probe electronic and steric effects on target binding.
Replacing the ether linkage (e.g., with an amine or amide)To explore different hydrogen bonding interactions.
Introducing substituents on the azetidine nitrogenTo modulate basicity and overall physicochemical properties.
Altering the substitution on the azetidine ringTo explore different spatial arrangements of functional groups.

Design of Bioisosteres for Chemical Space Exploration

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve physicochemical properties and overcome liabilities. cambridgemedchemconsulting.comnih.gov The azetidine ring itself can be considered a bioisostere of other cyclic amines or even acyclic fragments, offering a way to introduce conformational constraint.

The This compound moiety can be used as a bioisosteric replacement for other common structural motifs in drug molecules. For example, the 2-fluorobenzyl ether group could serve as a bioisostere for other substituted phenyl rings or heterocyclic systems. The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution that can enhance metabolic stability and binding affinity. tandfonline.comresearchgate.net The strategic use of such bioisosteric replacements allows for the exploration of new chemical space and the development of compounds with improved drug-like properties.

Development of Novel Molecular Scaffolds and Chemical Motifs

The development of novel molecular scaffolds is crucial for expanding the diversity of chemical libraries and identifying new starting points for drug discovery programs. nih.gov Azetidine-based structures provide a versatile platform for the construction of novel three-dimensional scaffolds. nih.govresearchgate.net

This compound can serve as a key building block for the synthesis of more complex molecular architectures. The azetidine nitrogen can be functionalized, and the aromatic ring can be further substituted or used in cross-coupling reactions to build larger, more intricate structures. The synthesis and profiling of diverse collections of azetidine-based scaffolds for CNS-focused libraries demonstrate the potential for creating novel fused, bridged, and spirocyclic ring systems from simple azetidine precursors. nih.govacs.orgresearchgate.net The unique combination of the rigid azetidine core and the fluorinated aromatic ether in This compound offers a distinct starting point for the design and synthesis of novel chemical motifs with potential applications in various areas of chemical research.

Functionalized Azetidines as Building Blocks for Complex Architectures

Azetidines are prized in synthetic and medicinal chemistry due to the conformational rigidity and chemical stability they impart to molecules. enamine.net The four-membered ring is more stable than the corresponding three-membered aziridine (B145994), making it easier to handle, yet it possesses significant ring strain (approximately 25.4 kcal/mol) that can be harnessed for unique chemical transformations. acs.org This inherent reactivity allows for the construction of diverse and complex molecular architectures.

Functionalized azetidines, such as those substituted at the 3-position, serve as versatile building blocks for creating more elaborate structures, including fused, bridged, and spirocyclic systems. nih.gov The ability to introduce substituents with specific functionalities onto the azetidine core allows for the tailored design of molecules with desired properties. For instance, research has demonstrated the synthesis of diverse libraries of spirocyclic azetidines for the development of lead-like molecules targeting the central nervous system (CNS). nih.gov

The synthesis of these complex structures often relies on the strategic manipulation of the azetidine ring. One common approach involves the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. acs.org More advanced methods, such as those leveraging titanacyclobutanes generated from ketones or alkenes, provide modular access to 3-substituted azetidines and related spirocyclic compounds featuring all-carbon quaternary centers. nih.gov These synthetic strategies have facilitated the creation of novel azetidine-containing building blocks that are in high demand for drug discovery programs. enamine.netnih.gov

The incorporation of azetidine scaffolds can significantly influence the pharmacokinetic properties of a drug candidate. Their small, polar nature can lead to improvements in key parameters such as aqueous solubility and metabolic stability. acs.org The rigid framework of the azetidine ring also helps to pre-organize appended substituents into specific spatial orientations, which can lead to higher binding affinity with biological targets due to a reduction in the entropic penalty of binding. enamine.net

The versatility of functionalized azetidines is further highlighted by their use in creating novel chemical motifs that are not readily accessible through other synthetic routes. For example, azetidine sulfonyl fluorides (ASFs) have been developed as precursors to azetidinyl carbocations, which can then be coupled with a wide range of nucleophiles to generate novel 3-substituted azetidine derivatives. acs.orgnih.gov This approach has been used to synthesize azetidine analogs of known drugs, demonstrating the potential for these building blocks in medicinal chemistry. nih.gov

Table 1: Synthetic Strategies for Functionalized Azetidines

Method Description Resulting Structures Reference(s)
Intramolecular Cyclization Base-promoted cyclization of 1,3-amino alcohols or 1,3-haloamines. Substituted Azetidines acs.org
Titanacyclobutane Chemistry Halogenation of titanacyclobutanes followed by capture with amines. 3-Azetidines and Spirocyclic Congeners nih.gov
Azetidine Sulfonyl Fluorides (ASFs) Activation of ASFs to form carbocations, followed by nucleophilic coupling. 3-Aryl-3-substituted Azetidines acs.orgnih.gov
Ring-Closing Metathesis N-alkylation with allyl bromide followed by metathesis to form fused rings. Azetidine-fused 8-membered rings nih.gov

Integration of 2-Fluorobenzyl Moiety for Modulating Chemical Interactions

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The 2-fluorobenzyl group in this compound is a key feature that can significantly influence its interactions with biological targets.

Fluorine's high electronegativity and the resulting polarized C-F bond can lead to a multitude of effects. One of the most significant is the modulation of metabolic stability. The presence of a fluorine atom, particularly on an aromatic ring, can block sites susceptible to metabolic oxidation by enzymes such as cytochrome P450. nih.gov This can lead to a longer biological half-life and improved pharmacokinetic profile of a drug.

The ortho-position of the fluorine atom on the benzyl group can have a profound impact on the conformation of the molecule. Computational and experimental studies on benzyl alcohol derivatives have shown that ortho-fluorination strongly influences the conformational landscape. nih.gov This is due to intramolecular interactions, such as OH···F hydrogen bonds and other weaker CH···F and CH···O interactions, which can stabilize specific conformers. nih.gov In the context of this compound, the 2-fluoro substituent can restrict the rotation around the C-O bond of the benzyloxy group, predisposing the molecule to adopt a particular conformation. This conformational constraint can be advantageous for binding to a specific protein target by reducing the entropic cost of binding.

Table 2: Effects of the 2-Fluorobenzyl Moiety

Property Influence of 2-Fluorobenzyl Group Mechanism Reference(s)
Metabolic Stability Can increase stability Blocks sites of metabolic oxidation nih.gov
Molecular Conformation Restricts conformational flexibility Intramolecular H-bonding (e.g., CH···F) and steric effects nih.gov
Binding Affinity Can enhance binding to targets Pre-organization of the molecule for binding, participation in specific non-covalent interactions enamine.netnih.gov
Electronic Properties Modifies electron distribution Inductive electron-withdrawing effect of fluorine nih.gov

Q & A

Q. What are the common synthetic routes for 3-[(2-Fluorobenzyl)oxy]azetidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and 2-fluorobenzyl halides. Optimization can employ factorial design to assess variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design (temperature, solvent, reaction time) can identify interactions between parameters and maximize yield . Starting materials like 2-fluorobenzaldehyde derivatives (CAS 394-50-3 or 348-27-6) are critical precursors, requiring purity validation via HPLC or NMR .

Q. How can researchers characterize the structural and chemical stability of this compound under varying experimental conditions?

  • Methodological Answer : Use dynamic HPLC-MS to monitor degradation products under stress conditions (e.g., heat, light, acidic/basic environments). Pair with DFT calculations to predict stability trends based on electronic effects of the fluorobenzyl group. Stability studies should include kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .

Q. What analytical techniques are most robust for quantifying impurities in synthesized this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace impurities (<0.1%), employ LC-HRMS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Calibrate against reference standards of common byproducts (e.g., unreacted azetidine or fluorobenzyl alcohols) .

Q. How can researchers design a preliminary toxicity screening protocol for this compound?

  • Methodological Answer : Use in silico tools (e.g., ADMET Predictor™) to assess pharmacokinetic properties. Follow with in vitro assays (e.g., mitochondrial toxicity in HepG2 cells, Ames test for mutagenicity). Dose-response curves should be generated using serial dilutions (1 nM–100 µM) .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize protocols using controlled-environment reactors (e.g., inert atmosphere, precise temperature regulation). Document all variables (e.g., solvent lot, stirring rate) in a shared digital repository. Cross-validate results via interlaboratory studies with blinded samples .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., catalyst purity, solvent moisture). Use multivariate regression to isolate factors causing discrepancies. Validate hypotheses via controlled experiments with real-time reaction monitoring (e.g., in situ IR spectroscopy) .

Q. What computational methods best predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess ligand-protein interactions. Parameterize the fluorobenzyl group using quantum-mechanical charge derivation (e.g., RESP charges). Validate predictions with SPR or ITC binding assays .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-azetidine moiety) and track metabolites via LC-radiochromatography . Pair with CYP450 inhibition assays to identify enzymes involved. For human-relevant data, employ hepatocyte spheroids or microphysiological systems .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer : Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use sigmoidal Emax models with Markov Chain Monte Carlo (MCMC) sampling to estimate EC₅₀ and Hill coefficients. Validate with bootstrap resampling .

Q. How can machine learning optimize the derivatization of this compound for enhanced bioactivity?

  • Methodological Answer : Train graph neural networks (GNNs) on datasets of azetidine derivatives with annotated bioactivity. Use SHAP values to prioritize structural modifications (e.g., substituents on the fluorobenzyl ring). Validate top candidates via parallel synthesis and high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.